molecular formula C18H11NO4 B14300614 3-(5-Phenyl-1,2-oxazol-3(2H)-ylidene)-2H-1-benzopyran-2,4(3H)-dione CAS No. 112122-33-5

3-(5-Phenyl-1,2-oxazol-3(2H)-ylidene)-2H-1-benzopyran-2,4(3H)-dione

Cat. No.: B14300614
CAS No.: 112122-33-5
M. Wt: 305.3 g/mol
InChI Key: PDWKOHWXNWVRGX-UHFFFAOYSA-N
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Description

3-(5-Phenyl-1,2-oxazol-3(2H)-ylidene)-2H-1-benzopyran-2,4(3H)-dione is a complex organic compound that features both oxazole and benzopyran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Phenyl-1,2-oxazol-3(2H)-ylidene)-2H-1-benzopyran-2,4(3H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 4-aryl-2,4-dioxobutanoates with hydroxylamine free base in ethanol under reflux conditions . This method is advantageous due to its high yield and simplicity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

3-(5-Phenyl-1,2-oxazol-3(2H)-ylidene)-2H-1-benzopyran-2,4(3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the oxazole ring or the benzopyran moiety.

    Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(5-Phenyl-1,2-oxazol-3(2H)-ylidene)-2H-1-benzopyran-2,4(3H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(5-Phenyl-1,2-oxazol-3(2H)-ylidene)-2H-1-benzopyran-2,4(3H)-dione involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Phenyl-1,2-oxazol-3(2H)-ylidene)-2H-1-benzopyran-2,4(3H)-dione is unique due to its combination of oxazole and benzopyran rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

CAS No.

112122-33-5

Molecular Formula

C18H11NO4

Molecular Weight

305.3 g/mol

IUPAC Name

4-hydroxy-3-(5-phenyl-1,2-oxazol-3-yl)chromen-2-one

InChI

InChI=1S/C18H11NO4/c20-17-12-8-4-5-9-14(12)22-18(21)16(17)13-10-15(23-19-13)11-6-2-1-3-7-11/h1-10,20H

InChI Key

PDWKOHWXNWVRGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C3=C(C4=CC=CC=C4OC3=O)O

Origin of Product

United States

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